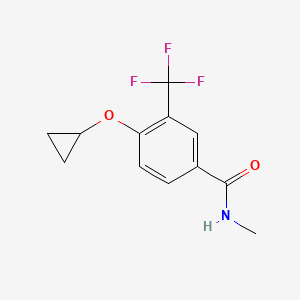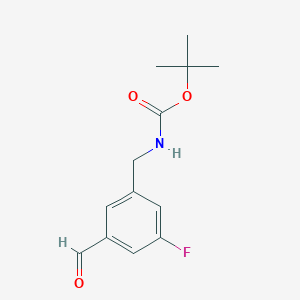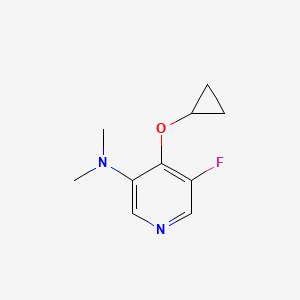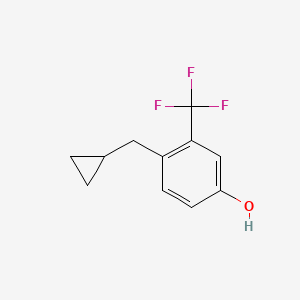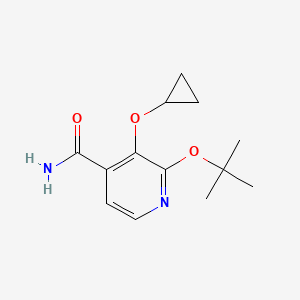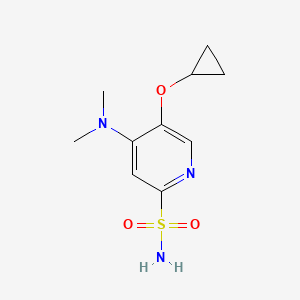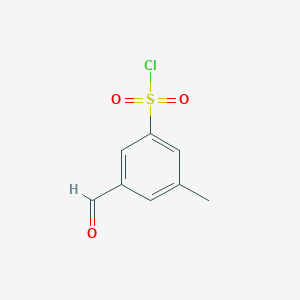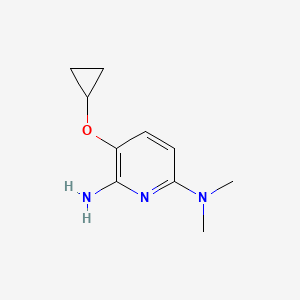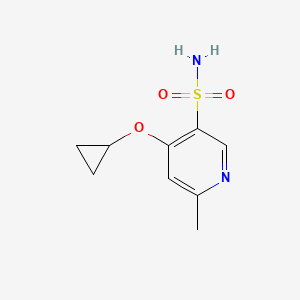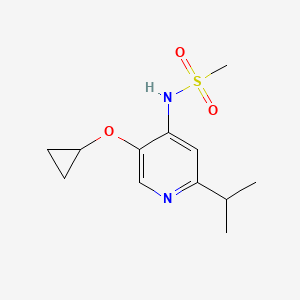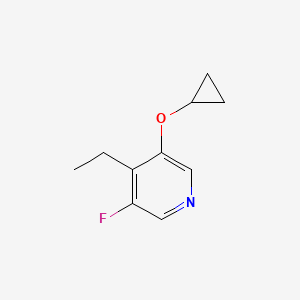
5-Cyclopropoxy-4-iodo-N,N-dimethylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-4-iodo-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H13IN2O2 and a molecular weight of 332.136 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a dimethylpicolinamide moiety. It is primarily used in research settings and has various applications in chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-iodo-N,N-dimethylpicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodo-2-chloropyridine and cyclopropanol.
Cyclopropylation: The cyclopropylation of 4-iodo-2-chloropyridine is carried out using cyclopropanol in the presence of a base, such as potassium carbonate, to form 4-iodo-2-cyclopropoxypyridine.
Amidation: The amidation reaction involves the reaction of 4-iodo-2-cyclopropoxypyridine with dimethylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield this compound.
Industrial Production Methods
While the synthesis of this compound is primarily conducted on a laboratory scale, industrial production methods would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound .
化学反応の分析
Types of Reactions
5-Cyclopropoxy-4-iodo-N,N-dimethylpicolinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the iodine atom is replaced by the nucleophile.
Oxidation Reactions: Oxidized products such as oxides or hydroxylated derivatives.
Reduction Reactions: Reduced products, including deiodinated compounds.
科学的研究の応用
5-Cyclopropoxy-4-iodo-N,N-dimethylpicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of 5-Cyclopropoxy-4-iodo-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Interacting with Receptors: The compound can bind to specific receptors on cell surfaces, triggering signaling cascades.
Modulating Gene Expression: It may influence the expression of certain genes, resulting in altered cellular functions.
類似化合物との比較
Similar Compounds
4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide: Similar structure but with different positional isomerism.
5-Cyclopropoxy-4-isopropyl-N,N-dimethylpicolinamide: Similar structure with an isopropyl group instead of an iodine atom.
Uniqueness
5-Cyclopropoxy-4-iodo-N,N-dimethylpicolinamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities compared to its analogs. The cyclopropoxy group also contributes to its unique chemical properties and reactivity .
特性
分子式 |
C11H13IN2O2 |
|---|---|
分子量 |
332.14 g/mol |
IUPAC名 |
5-cyclopropyloxy-4-iodo-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13IN2O2/c1-14(2)11(15)9-5-8(12)10(6-13-9)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChIキー |
DOZSNDOVTCOBDO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=NC=C(C(=C1)I)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




